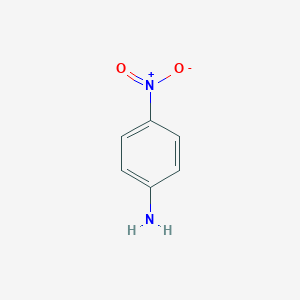

4-Nitroaniline

Cat. No. B120555

Key on ui cas rn:

100-01-6

M. Wt: 138.12 g/mol

InChI Key: TYMLOMAKGOJONV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06361808B1

Procedure details

A production strain of Aspergillus sojae (DS 8351) is cultured. Exopeptidase activity is expressed as Leucine aminopeptidase units (Leu-A): 1 Leu-A is the amount of enzyme needed to produce 1 μmol p-nitroaniline per minute at pH 7.2 and 20° C. from L-leucine-p-nitroaniline. The test is performed as follows: Leucine paranitroanilid (SIGMA) is dissolved in water at a concentration of 9 mM. 1 ml of the solution is mixed with 1.5 ml 0.1M phosphate buffer pH 7.2. At t=0, 0.5 ml enzyme is introduced and left for reaction at 20° C. Fifteen minutes later, 1 ml 1N HCl is added to stop the reaction. A blank is run with 1N HCl being introduced at t=0. Optical density is determined for the blank (ODblank) and for the assay (ODassay) at 400 nm. Activity is calculated as follows: A = ( OD blank - OD assay ) 9.8 × 15 × 4 0.5 Leu-A/ml

Name

L-leucine-p-nitroaniline

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

DS 8351

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Leu-A

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

Leu-A

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

N[C@H](C(O)=O)CC(C)C.[N+:10]([C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1)([O-:12])=[O:11].N[C@H](C(O)=O)CC(C)C>>[N+:10]([C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1)([O-:12])=[O:11] |f:1.2|

|

Inputs

Step One

|

Name

|

L-leucine-p-nitroaniline

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(N)C=C1.N[C@@H](CC(C)C)C(=O)O

|

Step Two

[Compound]

|

Name

|

DS 8351

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CC(C)C)C(=O)O

|

Step Four

[Compound]

|

Name

|

Leu-A

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

Leu-A

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(N)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 1 μmol |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |